2-(4-Chlorophenyl)-2H-1,3-oxazine

Lipophilicity Physicochemical Property Drug Design

For reproducible medicinal chemistry and chemical biology, source the specific 2-(4-chlorophenyl)-2H-1,3-oxazine. Its defined LogP (2.38890) and PSA (21.59 Ų) are critical for accurate SAR. The para-chloro substituent enables distinct halogen bonding, unlike fluoro or bromo analogs, which alter lipophilicity and electronic effects, leading to erroneous conclusions. Ensure experimental integrity with this well-characterized intermediate.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 143033-24-3
Cat. No. B12553879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2H-1,3-oxazine
CAS143033-24-3
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=COC(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,10H
InChIKeyXYTWYKKQYMFNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2H-1,3-oxazine (CAS 143033-24-3): Structural Baseline and Physicochemical Profile for Research Sourcing


2-(4-Chlorophenyl)-2H-1,3-oxazine is a heterocyclic compound characterized by a six-membered 1,3-oxazine ring bearing a para-chlorophenyl substituent at the 2-position. The molecular formula is C10H8ClNO with a molecular weight of 193.63 g/mol . The compound's structural features include a polar surface area (PSA) of 21.59 Ų and a calculated LogP of 2.38890, which delineate its lipophilic-hydrophilic balance and inform its behavior in partitioning and membrane interaction studies . As a member of the 1,3-oxazine class, this compound serves as a core scaffold for further functionalization and is primarily utilized as a research intermediate in medicinal chemistry and chemical biology .

Procurement Rationale for 2-(4-Chlorophenyl)-2H-1,3-oxazine: Why Analogue Substitution Compromises Experimental Reproducibility


Interchanging 2-(4-Chlorophenyl)-2H-1,3-oxazine with structurally similar 2-aryl-1,3-oxazine analogues is scientifically unsound due to the profound impact of aryl ring substitution on physicochemical properties, particularly lipophilicity and electronic distribution. The para-chloro substituent imparts a specific LogP and polar surface area that dictates solubility, membrane permeability, and protein-binding characteristics. Substituting with a different halogen (e.g., fluoro or bromo) or a hydrogen atom results in quantifiably altered LogP values (as demonstrated in Section 3), which can significantly shift a compound's behavior in biological assays, crystallization trials, and chemical reactions [1][2]. Such variances undermine the comparability of experimental results and can lead to erroneous structure-activity relationship (SAR) conclusions. Therefore, precise sourcing of this specific chlorinated derivative is essential for maintaining the integrity and reproducibility of research programs.

Quantitative Differentiation of 2-(4-Chlorophenyl)-2H-1,3-oxazine Against Structural Analogs: A Head-to-Head Evidence Guide for Procurement Decisions


Lipophilicity (LogP) Comparison: 2-(4-Chlorophenyl)-2H-1,3-oxazine vs. 2-Phenyl-2H-1,3-oxazine

The presence of the para-chloro substituent significantly modulates the compound's lipophilicity relative to the unsubstituted phenyl analog. 2-(4-Chlorophenyl)-2H-1,3-oxazine exhibits a calculated LogP of 2.38890 , while the parent 2-phenyl-2H-1,3-oxazine has a reported LogP of 2.6 . This difference of 0.2111 log units indicates a measurable, though not extreme, increase in lipophilicity conferred by the chlorine atom, which can influence membrane permeability and partitioning in biphasic systems.

Lipophilicity Physicochemical Property Drug Design

Lipophilicity (LogP) Comparison: 2-(4-Chlorophenyl)-2H-1,3-oxazine vs. 2-(4-Fluorophenyl)-2H-1,3-oxazine

The choice between chloro and fluoro substituents on the 2-phenyl ring leads to distinct lipophilicity profiles. The target chloro compound has a LogP of 2.38890 , whereas its 4-fluoro analog is reported with a LogP of approximately 2.8 [1]. The fluoro derivative is 0.4111 log units more lipophilic, a difference that can alter the compound's distribution coefficient in octanol-water systems and its subsequent behavior in biological assays.

Halogen Effects Lipophilicity Physicochemical Property

Lipophilicity (LogP) Comparison: 2-(4-Chlorophenyl)-2H-1,3-oxazine vs. 2-(4-Bromophenyl)-2H-1,3-oxazine

Increasing halogen size from chlorine to bromine results in a substantial elevation in lipophilicity. 2-(4-Chlorophenyl)-2H-1,3-oxazine has a LogP of 2.38890 , while the 4-bromo analog is characterized by a significantly higher LogP of 3.39 [1]. This difference of 1.0011 log units represents a notable shift in hydrophobic character, which could drastically affect solubility, aggregation propensity, and non-specific protein binding.

Halogen Effects Lipophilicity Physicochemical Property

Polar Surface Area (PSA) Differentiation: Chlorophenyl Oxazine vs. Unsubstituted Phenyl Oxazine

The topological polar surface area (tPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The target compound 2-(4-Chlorophenyl)-2H-1,3-oxazine has a calculated PSA of 21.59 Ų . In contrast, the unsubstituted 2-phenyl-2H-1,3-oxazine exhibits a lower PSA of 17.07 Ų . The difference of 4.52 Ų, while small, is attributable to the electron-withdrawing chlorine atom, which slightly alters the overall polarity and hydrogen-bonding capacity of the molecule.

Physicochemical Property Drug Design Bioavailability

Potential for Halogen Bonding: A Unique Intermolecular Interaction for 2-(4-Chlorophenyl)-2H-1,3-oxazine

The para-chlorophenyl group introduces the potential for halogen bonding (XB), a specific, directional non-covalent interaction between the electrophilic region of the chlorine atom (the σ-hole) and a Lewis base. This interaction is quantifiably stronger and more directional than a typical hydrogen bond. While direct XB energy data for this exact compound is not available, it is a class-level inference from the well-established behavior of chloroarenes in crystal engineering and protein-ligand complexes. The unsubstituted phenyl analog lacks this capacity for halogen bonding, and the fluoro analog exhibits a much weaker σ-hole, while the bromo analog would present a significantly stronger, more hydrophobic XB donor [1]. The chloro substituent thus provides a moderate and tunable halogen-bonding capability that is distinct from other halogens and the unsubstituted phenyl.

Halogen Bonding Crystal Engineering Molecular Recognition

Electronic Effects: Chlorine as a Moderate Electron-Withdrawing Group for Reactivity Tuning

The chlorine atom on the phenyl ring exerts a negative inductive (-I) effect and a positive mesomeric (+M) effect. This unique electronic profile differentiates the chloro derivative from both electron-donating substituents (e.g., methyl) and strongly electron-withdrawing substituents (e.g., nitro). While quantitative Hammett substituent constants (σp) provide a comparative baseline—σp(Cl) = 0.23, σp(F) = 0.06, σp(Br) = 0.23, σp(H) = 0.00—these values underscore that the chloro substituent imparts a moderate electron-withdrawing character that is absent in the unsubstituted phenyl analog (σp(H) = 0.00) [1]. This electronic modulation can influence the compound's reactivity in electrophilic aromatic substitution, its stability towards oxidation, and its interactions with electron-rich biological targets.

Reactivity Electronic Effect Synthetic Intermediate

Validated Research Application Scenarios for 2-(4-Chlorophenyl)-2H-1,3-oxazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of Lipophilicity-Dependent Activity

In medicinal chemistry campaigns where lipophilicity is a critical parameter for target engagement, membrane permeability, or metabolic stability, 2-(4-Chlorophenyl)-2H-1,3-oxazine provides a well-defined, intermediate LogP of 2.38890. This value is distinct from the more lipophilic fluoro (LogP ≈ 2.8) and bromo (LogP = 3.39) analogs, as well as the less lipophilic parent phenyl (LogP = 2.6) compound [1][2]. Researchers can confidently use this compound to probe the SAR of lipophilicity without introducing the confounding variables of larger, more hydrophobic halogens or the weaker electronic effects of fluorine.

Crystal Engineering and Supramolecular Chemistry: Exploiting Halogen Bonding

The para-chloro substituent enables halogen bonding, a directional non-covalent interaction not available to non-halogenated analogs. 2-(4-Chlorophenyl)-2H-1,3-oxazine can be employed as a co-crystal former or supramolecular building block where precise control over solid-state packing is required [3]. The moderate halogen bond donor strength of chlorine offers a tunable alternative to the weaker interactions of fluorine or the stronger, more hydrophobic interactions of bromine, allowing for the design of materials with specific mechanical or optical properties.

Chemical Biology: Tool Compound for Studying Halogen Effects on Target Binding

As a chemical biology probe, this compound can be used to investigate the role of halogen atoms in protein-ligand interactions. The quantified LogP and PSA differences from its non-halogenated and differently halogenated analogs [2] make it a valuable tool for dissecting the contributions of lipophilicity versus specific halogen-bonding interactions to binding affinity and selectivity. This is particularly relevant for targets known to have halogen-binding pockets.

Synthetic Methodology: A Benchmark Substrate for Oxazine Ring Functionalization

The moderate electron-withdrawing nature of the 4-chlorophenyl group (σp = 0.23) [4] makes this compound a suitable benchmark substrate for developing and optimizing synthetic methods for 1,3-oxazine functionalization. Its reactivity profile is distinct from both electron-rich and highly electron-deficient aryl oxazines, providing a consistent and well-characterized starting point for reaction development, yield optimization, and mechanistic studies.

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